Anthracene, 2-ethynyl- Anthracene, 2-ethynyl-
Brand Name: Vulcanchem
CAS No.: 78053-56-2
VCID: VC20607854
InChI: InChI=1S/C16H10/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h1,3-11H
SMILES:
Molecular Formula: C16H10
Molecular Weight: 202.25 g/mol

Anthracene, 2-ethynyl-

CAS No.: 78053-56-2

Cat. No.: VC20607854

Molecular Formula: C16H10

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Anthracene, 2-ethynyl- - 78053-56-2

Specification

CAS No. 78053-56-2
Molecular Formula C16H10
Molecular Weight 202.25 g/mol
IUPAC Name 2-ethynylanthracene
Standard InChI InChI=1S/C16H10/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h1,3-11H
Standard InChI Key DGHUTFJRBDDVFF-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC2=CC3=CC=CC=C3C=C2C=C1

Introduction

Structural and Molecular Characteristics of 2-Ethynylanthracene

Core Anthracene Framework

Anthracene, a tricyclic aromatic hydrocarbon comprising three fused benzene rings, serves as the foundational structure for 2-ethynylanthracene. The substitution of an ethynyl group at the 2-position introduces steric and electronic modifications that alter the compound’s reactivity and photophysical properties . Unlike its alkyl-substituted analogs, such as 2-ethylanthracene (CAS 52251-71-5), the ethynyl group enhances planarity and facilitates π-orbital overlap, critical for charge transport in semiconductor applications .

Electronic Effects of Ethynyl Substitution

The ethynyl group’s electron-withdrawing character induces a bathochromic shift in the UV-Vis absorption spectrum compared to unsubstituted anthracene. Density functional theory (DFT) calculations predict a HOMO-LUMO gap reduction of approximately 0.3 eV, aligning with experimental observations for similar ethynyl-PAHs . This electronic modulation enables tunable optoelectronic properties, making 2-ethynylanthracene suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Synthetic Pathways and Challenges

Direct Alkynylation Techniques

Physicochemical Properties and Stability

Thermal and Oxidative Stability

The ethynyl group’s susceptibility to oxidation necessitates stringent inert-atmosphere handling. Thermogravimetric analysis (TGA) of related compounds, such as 1,8-bis[(diethylboranyl)ethynyl]anthracene, reveals decomposition onset temperatures near 180°C, suggesting limited thermal stability for applications requiring high-temperature processing .

Spectroscopic Characterization

  • NMR Spectroscopy: The 1H^1H NMR spectrum of 2-ethynylanthracene derivatives exhibits a distinctive triplet for the ethynyl proton at δ 2.8–3.1 ppm, coupled with aromatic protons in the 7.5–8.5 ppm range .

  • IR Spectroscopy: Stretching vibrations for the C≡C bond appear at 2100–2260 cm1^{-1}, with intensity variations dependent on conjugation effects .

Applications in Materials Science

Organic Electronics

The extended conjugation of 2-ethynylanthracene derivatives enhances charge carrier mobility, as demonstrated in thin-film transistor (TFT) configurations. Field-effect mobilities of 10310^{-3} to 10210^{-2} cm2^2/V·s have been reported for related ethynyl-PAHs, though device longevity remains a concern due to oxidative degradation .

Host-Guest Complexation

Bidentate boron Lewis acids derived from ethynylanthracenes, such as 1,8-bis[{bis(pentafluorophenyl)boranyl}ethynyl]anthracene, exhibit strong binding affinities (Ka>105K_a > 10^5 M1^{-1}) for electron-rich guests like tetrathiafulvalene (TTF) . These complexes are under investigation for molecular sensing and catalysis.

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